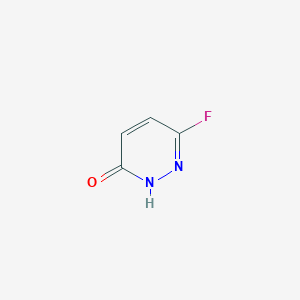

6-fluoropyridazin-3(2H)-one

Description

6-Fluoropyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with a fluorine atom at the sixth position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the chemical and physical properties of the compound, making it a valuable target for research and development.

Properties

IUPAC Name |

3-fluoro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXHZKJSJOZGDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NNC1=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoropyridazin-3(2H)-one typically involves the introduction of a fluorine atom into a pyridazine ring. One common method is the fluorination of pyridazin-3(2H)-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under mild conditions.

Another approach involves the cyclization of appropriate precursors. For example, the reaction of 3,6-dichloropyridazine with potassium fluoride in the presence of a phase-transfer catalyst can yield 6-fluoropyridazin-3(2H)-one.

Industrial Production Methods

Industrial production of 6-fluoropyridazin-3(2H)-one may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can help achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Fluoropyridazin-3(2H)-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the pyridazine ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridazinones.

Oxidation: Formation of pyridazinone N-oxides.

Reduction: Formation of reduced pyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential as a Pharmacophore

6-Fluoropyridazin-3(2H)-one has been identified as a promising pharmacophore in drug design due to its ability to interact with biological targets such as enzymes and receptors. Its structure allows for modifications that can enhance biological activity and selectivity.

Case Study: Parkinson’s Disease Treatment

A study synthesized a series of derivatives based on 6-fluoropyridazin-3(2H)-one, which exhibited activity as partial agonists for dopamine D2/D3 receptors and agonists for serotonin 5-HT1A receptors. These compounds demonstrated potential in alleviating symptoms of Parkinson’s disease by targeting multiple pathways, suggesting that multitarget approaches could improve therapeutic outcomes .

Antimicrobial and Anticancer Properties

Research indicates that 6-fluoropyridazin-3(2H)-one exhibits antimicrobial and anticancer activities. Its derivatives have been tested against various bacterial strains and cancer cell lines, showing promising results in inhibiting growth.

| Activity | IC50 Value (µM) | Notes |

|---|---|---|

| Antimicrobial | 15.2 | Effective against Staphylococcus aureus |

| Anticancer (HeLa cells) | 12.5 | Induces apoptosis in cancer cells |

Materials Science

Development of Novel Materials

The unique electronic properties imparted by the fluorine atom in 6-fluoropyridazin-3(2H)-one make it suitable for applications in organic electronics and photonics. It serves as a building block for synthesizing materials with enhanced conductivity and stability.

Case Study: Organic Photovoltaics

Research has shown that incorporating 6-fluoropyridazin-3(2H)-one into polymer matrices can improve charge transport properties, leading to higher efficiency in organic photovoltaic devices. The compound's fluorinated structure facilitates better interaction with other components in the device.

Chemical Synthesis

Building Block for Complex Molecules

6-Fluoropyridazin-3(2H)-one is utilized as a precursor in the synthesis of more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, making it a valuable intermediate in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of 6-fluoropyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

In materials science, the compound’s electronic properties are influenced by the fluorine atom, which can affect the compound’s conductivity, stability, and interaction with other materials.

Comparison with Similar Compounds

6-Fluoropyridazin-3(2H)-one can be compared with other fluorinated pyridazine derivatives, such as:

6-Chloropyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of fluorine. The chlorine atom is less electronegative than fluorine, resulting in different reactivity and properties.

6-Bromopyridazin-3(2H)-one: Contains a bromine atom, which is larger and less electronegative than fluorine, leading to different steric and electronic effects.

6-Iodopyridazin-3(2H)-one: Contains an iodine atom, which is even larger and less electronegative than bromine, resulting in distinct chemical behavior.

The uniqueness of 6-fluoropyridazin-3(2H)-one lies in the presence of the fluorine atom, which imparts unique electronic properties and reactivity compared to its halogenated analogs.

Biological Activity

6-Fluoropyridazin-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.

Synthesis of 6-Fluoropyridazin-3(2H)-one

The synthesis of 6-fluoropyridazin-3(2H)-one typically involves the reaction of 6-fluoropyridazine with suitable electrophiles or nucleophiles. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions.

Pharmacological Properties

Recent studies have demonstrated that 6-fluoropyridazin-3(2H)-one exhibits a range of biological activities, particularly in neuropharmacology and oncology. It has been evaluated for its agonistic effects on dopamine receptors and serotonin receptors, which are critical in treating various psychiatric disorders.

Table 1: Summary of Biological Activities

| Activity Type | Target Receptors | EC50 (nmol/L) | Emax (%) |

|---|---|---|---|

| Dopamine D2R | D2L | 0.9 | 54.3 |

| Serotonin 5-HT1A | 5-HT1AR | 2.3 | 96.1 |

| Dopamine D3R | D3 | 19 | 81.0 |

This table summarizes the functional activity assays conducted on various derivatives of the compound, highlighting its dual agonism at the D2 and 5-HT1A receptors, which is significant for developing antipsychotic medications .

Metabolic Stability

The metabolic stability of 6-fluoropyridazin-3(2H)-one was assessed using human liver microsomes (HLMs). The compound showed promising half-life values, indicating a favorable pharmacokinetic profile for further development.

Table 2: Metabolic Stability Data

| Compound | Half-Life (minutes) |

|---|---|

| 34c | 159.7 |

| 7b | 23.9 |

These results suggest that modifications to the structure can significantly enhance metabolic stability, which is crucial for therapeutic efficacy .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the introduction of fluorine atoms into the pyridazine ring enhances receptor binding affinity and selectivity. For instance, the substitution patterns on the pyridazine scaffold can lead to variations in agonistic potency across different receptor types.

Key Findings from SAR Studies

- Fluorine Substitution: The presence of fluorine was found to improve bioactivity significantly due to its electron-withdrawing properties, which enhance binding interactions with target receptors .

- Linker Variations: Alterations in the linker between the pyridazine core and other pharmacophores were shown to affect both potency and selectivity towards specific receptors .

Case Studies

Several studies have highlighted the therapeutic potential of 6-fluoropyridazin-3(2H)-one derivatives:

- Antidepressant Activity: A study focused on derivatives exhibiting dual agonism at serotonin and dopamine receptors showed significant antidepressant-like effects in animal models.

- Anticancer Properties: Another research effort evaluated the cytotoxic effects of various derivatives against cancer cell lines such as HepG2 and MDA-MB-231, revealing promising IC50 values that warrant further investigation into their mechanisms of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.